Product packaging for Sitagliptin(Cat. No.:CAS No. 486460-32-6)

Sitagliptin

Cat. No.: B1680988
CAS No.: 486460-32-6
M. Wt: 407.31 g/mol
InChI Key: MFFMDFFZMYYVKS-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sitagliptin is a potent, selective, and orally bioavailable inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). It is a key research compound for studying the incretin system and developing treatments for type 2 diabetes mellitus. Its primary mechanism of action involves elevating active levels of endogenous incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), by preventing their rapid degradation . This enhancement leads to increased glucose-dependent insulin secretion and suppression of glucagon release from the pancreas, thereby improving blood glucose control in research models . The research value of this compound extends beyond its core glucoregulatory effects. Studies indicate it possesses pleiotropic effects, including modulation of inflammatory signaling by reducing pro-inflammatory cytokines and downregulating the NF-κB pathway . It also activates antioxidant pathways, such as p62–Keap1–Nrf2, and influences cell survival and apoptosis through AMPK, Akt, and mTOR pathways, offering broad utility in cardiometabolic and neuroprotective research . From an analytical chemistry perspective, this compound has high oral bioavailability (~87%) and a terminal half-life of 10-12 hours, with renal excretion being the primary route of elimination . It is suitable for quantification in plasma using advanced LC-MS/MS methods, which can achieve a lower limit of quantification (LLOQ) of 5 ng/mL with high precision, making it ideal for pharmacokinetic and bioequivalence studies . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15F6N5O B1680988 Sitagliptin CAS No. 486460-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22/h4,6,9H,1-3,5,7,23H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFMDFFZMYYVKS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F6N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197572
Record name Sitagliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sitagliptin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015390
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.40e-02 g/L
Record name Sitagliptin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015390
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Viscous liquid

CAS No.

486460-32-6
Record name Sitagliptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486460-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sitagliptin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0486460326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sitagliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01261
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sitagliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.217.948
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SITAGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFP0P1DV7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SITAGLIPTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7516
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sitagliptin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015390
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Molecular and Cellular Mechanisms of Action of Sitagliptin

Selective Inhibition of Dipeptidyl Peptidase-4 (DPP-4) Enzyme Activity

Sitagliptin is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. patsnap.come-dmj.org This enzyme is responsible for the rapid degradation of several biologically active peptides, including the incretin (B1656795) hormones. patsnap.comwikipedia.org this compound's mechanism of action is characterized as a competitive, reversible, and tight-binding inhibition of DPP-4. nih.govresearchgate.net Studies have shown that this compound exhibits fast binding kinetics, meaning it rapidly associates with the DPP-4 enzyme. nih.gov

The inhibition of DPP-4 by this compound is dose-dependent. oup.comnih.gov Research indicates that near-maximal glucose-lowering efficacy is achieved with approximately 80% or greater inhibition of plasma DPP-4 activity. oup.comnih.gov This level of inhibition corresponds to a plasma this compound concentration of about 100 nM or higher. oup.comnih.gov Single oral doses of this compound have been demonstrated to cause a marked and dose-dependent inhibition of plasma DPP-4 activity, with 80% or greater inhibition sustained over a 12-hour period at doses of 50 mg or more, and over a 24-hour period at doses of 100 mg or greater. nih.gov

The interaction between this compound and the DPP-4 enzyme has been studied using various kinetic models. Progress curves of the enzymatic reaction in the presence of increasing concentrations of this compound show that a steady state is established almost instantaneously, which is indicative of a rapid and classical mode of inhibition. nih.gov Surface plasmon resonance studies have further elucidated the binding kinetics, revealing a relatively fast off-rate for this compound compared to some other DPP-4 inhibitors. vetmeduni.ac.at

Table 1: Kinetic Properties of this compound Inhibition of DPP-4

Parameter Description Finding Citation
Inhibition Type The nature of the interaction between this compound and the DPP-4 enzyme. Competitive, reversible, and tight-binding. nih.govresearchgate.net
Binding Kinetics The speed at which this compound associates with and dissociates from the DPP-4 enzyme. Fast binding kinetics with a relatively fast off-rate. nih.govvetmeduni.ac.at
Dose-Dependent Inhibition The relationship between the dose of this compound and the extent of DPP-4 inhibition. Dose-dependently inhibits plasma DPP-4 activity. oup.comnih.gov
Efficacious Inhibition Level The percentage of DPP-4 inhibition associated with near-maximal glucose-lowering effects. ≥ 80% inhibition of plasma DPP-4 activity. oup.comnih.gov

Augmentation of Endogenous Incretin Hormone Levels

By inhibiting DPP-4, this compound prevents the breakdown of incretin hormones, leading to increased circulating levels of their active forms. patsnap.comwikipedia.orgdrugbank.com The two primary incretin hormones affected are Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). patsnap.compatsnap.com These hormones are released by the gut in response to food intake and play a crucial role in glucose homeostasis. patsnap.com

Glucagon-Like Peptide-1 (GLP-1) Dynamics

This compound treatment leads to a significant increase in the plasma concentrations of active GLP-1. nih.govresearchgate.net Studies have shown that this compound can produce an approximately 2-fold increase in post-meal active GLP-1 levels compared to placebo. oup.comnih.gov This elevation of active GLP-1 is a direct consequence of inhibiting its degradation by DPP-4. plos.org Interestingly, while active GLP-1 levels rise, some studies have reported that total GLP-1 levels may decrease, suggesting a potential feedback inhibition mechanism on GLP-1 secretion. diabetesjournals.orgnih.gov However, the net effect is an enhanced physiological activity of GLP-1. plos.org The increase in active GLP-1 is observed after both single and multiple doses of this compound. oup.comjnmjournal.org

Glucose-Dependent Insulinotropic Polypeptide (GIP) Dynamics

Table 2: Effect of this compound on Incretin Hormone Levels

Hormone Effect on Active Levels Effect on Total Levels Citation
GLP-1 Approximately 2-fold increase. Some studies report a decrease. oup.comnih.govdiabetesjournals.orgnih.gov
GIP Approximately 2-fold increase. Some studies report a decrease. oup.comnih.gov

Glucose-Dependent Regulation of Pancreatic Islet Function

The increased levels of active incretin hormones, facilitated by this compound, directly impact the function of the pancreatic islets of Langerhans in a glucose-dependent manner. patsnap.compatsnap.com This means that the effects on insulin (B600854) and glucagon (B607659) secretion are more pronounced when blood glucose levels are elevated, minimizing the risk of hypoglycemia. patsnap.comdroracle.ai

Enhanced Beta-Cell Insulin Secretion

This compound enhances the secretion of insulin from pancreatic beta-cells. patsnap.come-dmj.org This effect is mediated by the elevated levels of active GLP-1 and GIP, which potentiate glucose-induced insulin release. oup.com Studies have demonstrated that this compound improves beta-cell function, as evidenced by improvements in markers such as the homeostasis model assessment of β-cell function (HOMA-β). japi.orgthieme-connect.com Research has shown that treatment with this compound can lead to improvements in both the first and second phases of insulin secretion. e-dmj.org This enhancement of insulin secretion helps to lower postprandial glucose levels. patsnap.com The effect of this compound on insulin secretion is glucose-dependent, meaning it primarily stimulates insulin release in the presence of hyperglycemia. patsnap.compatsnap.com

Suppressed Alpha-Cell Glucagon Secretion

Table 3: Impact of this compound on Pancreatic Islet Function

Pancreatic Cell Type Hormone Effect of this compound Mechanism Citation
Beta-Cell Insulin Enhanced secretion Increased active GLP-1 and GIP levels potentiate glucose-induced insulin release. patsnap.come-dmj.orgjapi.orgthieme-connect.come-dmj.org
Alpha-Cell Glucagon Suppressed secretion Increased active GLP-1 levels inhibit glucagon release. patsnap.comwikipedia.orgpatsnap.comoup.comresearchgate.net

Pharmacological Profile of Sitagliptin

Absorption and Distribution Characteristics

Sitagliptin is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) typically reached within 1 to 4 hours. dominapharm.comfda.gov.phtmda.go.tz The absolute bioavailability of this compound is approximately 87%. dominapharm.comfda.gov.ph The pharmacokinetics of this compound are not significantly affected by the co-administration of a high-fat meal, allowing it to be taken with or without food. fda.goveuropa.eu

The mean volume of distribution at steady state (Vdss) following a single 100-mg intravenous dose is approximately 198 liters, indicating extensive distribution into tissues. fda.govfda.gov.pheuropa.eu The fraction of this compound that is reversibly bound to plasma proteins is low, at about 38%. drugbank.comfda.gov.pheuropa.eu

Pharmacokinetic Properties of this compound
ParameterValueReference
Time to Peak Plasma Concentration (Tmax)1-4 hours dominapharm.comfda.gov.phtmda.go.tz
Absolute Bioavailability~87% dominapharm.comfda.gov.ph
Volume of Distribution (Vdss)~198 L fda.govfda.gov.pheuropa.eu
Plasma Protein Binding~38% drugbank.comfda.gov.pheuropa.eu

Metabolic Pathways and Biotransformation

Metabolism represents a minor pathway for the elimination of this compound. drugbank.comtmda.go.tz Approximately 79% of an administered dose is excreted unchanged in the urine. drugbank.comdominapharm.comfda.gov.ph Following an oral dose of radiolabeled this compound, about 16% of the radioactivity was recovered as metabolites. fda.govfda.gov.pheuropa.eu Six metabolites have been identified at trace levels and are not thought to contribute to the plasma DPP-4 inhibitory activity of the parent compound. fda.goveuropa.eu

In vitro studies have indicated that the primary cytochrome P450 (CYP) isoenzyme responsible for the limited metabolism of this compound is CYP3A4, with a minor contribution from CYP2C8. drugbank.comeuropa.eueuropa.eu The biotransformation pathways include N-sulfation, N-carbamoyl glucuronidation, hydroxylation of the triazolopiperazine ring, and oxidative desaturation of the piperazine (B1678402) ring followed by cyclization. europa.eunih.gov

Elimination and Excretion Mechanisms

The primary route of elimination for this compound is renal excretion. drugbank.comtmda.go.tz Following administration of an oral radiolabeled dose, approximately 87% of the radioactivity is eliminated in the urine and 13% in the feces within one week. drugbank.comfda.govdominapharm.com The apparent terminal half-life (t½) after a 100 mg oral dose is approximately 12.4 hours. dominapharm.comfda.gov.ph

Elimination of this compound from the body occurs primarily through active tubular secretion in the kidneys, rather than just filtration. diabetesjournals.org The renal clearance of this compound is approximately 350 mL/min. dominapharm.comnih.gov this compound is a substrate for the human organic anion transporter-3 (hOAT-3) and P-glycoprotein (P-gp), which may be involved in its renal elimination. fda.goveuropa.eueuropa.eu

Pharmacodynamic Relationship with DPP-4 Inhibition

This compound is a potent and highly selective inhibitor of the DPP-4 enzyme. diabetesjournals.orgeuropa.eu By inhibiting DPP-4, this compound prevents the rapid inactivation of the incretin (B1656795) hormones GLP-1 and GIP. fda.goveuropa.eu This leads to increased plasma concentrations of the active forms of these hormones. fda.gov

Dose-Dependent Enzyme Inhibition

Single oral doses of this compound result in a marked and dose-dependent inhibition of plasma DPP-4 activity. nih.gov Studies have shown that doses of 50 mg or greater can achieve approximately 80% or more inhibition of DPP-4 activity over a 12-hour period. nih.gov A 100 mg dose can sustain this level of inhibition for up to 24 hours. fda.gov.phnih.gov The plasma area under the curve (AUC) of this compound increases in a dose-proportional manner. fda.govfda.gov.ph

Effects on Circulating Incretin Concentrations

By inhibiting DPP-4, this compound leads to a two- to three-fold increase in the circulating levels of active GLP-1 and GIP. fda.gov.ph This enhancement of active incretin levels increases insulin (B600854) release and decreases glucagon (B607659) levels in a glucose-dependent manner. fda.goveuropa.eu

Pharmacokinetic and Pharmacodynamic Interactions with Concomitant Medications

This compound has a low potential for clinically significant pharmacokinetic drug-drug interactions. europa.euresearchgate.net

Metformin (B114582) : Co-administration of this compound and metformin does not meaningfully alter the pharmacokinetics of either drug. europa.eueuropa.eutandfonline.com They have a potential additive effect on active GLP-1 concentrations. nih.gov

Cyclosporine : Co-administration with cyclosporine, a potent inhibitor of P-glycoprotein, increases the AUC and Cmax of this compound by approximately 29% and 68%, respectively. europa.eu However, these changes are not considered clinically meaningful. europa.eu

Digoxin (B3395198) : this compound may cause a slight increase in the plasma concentrations of digoxin. dominapharm.commedcentral.com When co-administered, the AUC of digoxin increased by an average of 11% and the Cmax by an average of 18%. europa.eueuropa.eu

CYP450 Substrates : In vitro studies suggest that this compound does not inhibit or induce CYP450 isoenzymes. europa.eu Clinical studies have shown that this compound does not have a meaningful effect on the pharmacokinetics of metformin, glyburide, simvastatin, rosiglitazone, warfarin, or oral contraceptives. fda.goveuropa.eu

Drug-Drug Interactions with this compound
Concomitant MedicationEffect on this compound PharmacokineticsEffect of this compound on Concomitant Medication PharmacokineticsReference
MetforminNo meaningful alterationNo meaningful alteration europa.eueuropa.eu
CyclosporineAUC increased ~29%, Cmax increased ~68%Not specified europa.eu
DigoxinNot specifiedAUC increased ~11%, Cmax increased ~18% europa.eueuropa.eu
Glyburide, Simvastatin, Rosiglitazone, Warfarin, Oral contraceptivesNot specifiedNo meaningful alteration fda.goveuropa.eu

Preclinical Investigations of Sitagliptin

In Vitro Studies on Enzyme Selectivity and Potency

In vitro studies have been crucial in characterizing the inhibitory profile of Sitagliptin. Research has established that this compound is a potent, competitive, and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. nih.gov The mechanism of action involves tight binding to the active site of the DPP-4 enzyme. nih.gov

The potency of this compound is demonstrated by its low half-maximal inhibitory concentration (IC50) value, which is in the nanomolar range. One study reported an IC50 value of approximately 4.38 nM. researchgate.net Another indicated an IC50 of around 20 nM. nih.gov Its binding mode involves the trifluorophenyl motif engaging with the hydrophobic S1 pocket of the enzyme. brieflands.com Furthermore, interactions with amino acid residues such as Arg358 and Tyr666 contribute to its potent inhibition of DPP-4. researchgate.netmdpi.com

A key aspect of this compound's preclinical profile is its high selectivity for DPP-4 over other related proteases, including DPP-8 and DPP-9. frontiersin.org This selectivity is attributed to its strong binding with the S2-extensive site of the DPP-4 enzyme, a feature that is absent in peptidases like DPP-8 and DPP-9. frontiersin.org This high selectivity, reported to be up to 2600 times higher for DPP-4 than for other DPP family enzymes, minimizes off-target effects. frontiersin.org

Table 1: In Vitro DPP-4 Inhibition Data for this compound

ParameterReported ValueSignificance
Inhibition TypeCompetitive, Reversible, Tight-BindingIndicates the inhibitor binds to the same site as the natural substrate and that the binding is not permanent. nih.gov
IC50~4.38 nM - 20 nMDemonstrates high potency in inhibiting the DPP-4 enzyme. nih.govresearchgate.net
SelectivityHighly selective for DPP-4 over DPP-8 and DPP-9Reduces the likelihood of off-target activity and associated effects. frontiersin.org

Animal Models of Diabetes Mellitus and Metabolic Dysregulation

Preclinical studies in various rodent models of type 2 diabetes have demonstrated the positive effects of this compound and its analogues on the health and function of pancreatic islets. physiology.org A primary finding is the preservation of β-cell mass. bioscientifica.come-dmj.org In high-fat diet/streptozotocin (B1681764) (HFD/STZ) mice, treatment with a this compound analogue for 20 weeks resulted in the preservation of β-cell mass at levels comparable to non-diabetic control mice. bioscientifica.com Similarly, in rats overexpressing human islet amyloid polypeptide (hIAPP), this compound treatment improved β-cell mass. bioscientifica.com

This preservation of β-cell mass is largely attributed to the anti-apoptotic effects of the compound. bioscientifica.comkoreascience.kr In both db/db mice and Zucker Diabetic Fatty (ZDF) rats, administration of a this compound analogue reduced β-cell apoptosis. bioscientifica.com Likewise, in hIAPP transgenic rats, this compound significantly reduced the high rates of β-cell apoptosis. bioscientifica.com While this compound treatment did not significantly increase β-cell proliferation in some models like HFD/STZ mice, it did induce a higher β-cell proliferation rate in Akita mice. bioscientifica.comkoreascience.kr

Beyond preserving β-cell numbers, this compound treatment has been shown to restore normal islet architecture. koreascience.krdiabetesjournals.org In vehicle-treated diabetic mice, islets often show a markedly reduced ratio of insulin-positive β-cells to the total islet area, which was improved with treatment. diabetesjournals.org this compound also reduced the glucagon-positive α-cell to total islet area ratio back to a normal range in HFD/STZ mice. diabetesjournals.org Functionally, islets from mice treated with a this compound analogue exhibited significantly improved glucose-stimulated insulin (B600854) secretion (GSIS) compared to islets from untreated diabetic mice. diabetesjournals.orgresearchgate.net

Table 2: Summary of this compound's Effects on Pancreatic Islets in Rodent Models

Animal ModelKey Findings on Islet Morphology and FunctionReference
HFD/STZ MicePreserved β-cell mass; restored β-cell and α-cell mass and ratio; improved islet architecture. bioscientifica.comdiabetesjournals.orgresearchgate.net
db/db MiceReduced β-cell apoptosis; preserved islet structure. bioscientifica.comkoreascience.kr
ZDF RatsPreserved β-cell mass through reduced apoptosis. bioscientifica.com
Akita MiceInduced higher β-cell proliferation rate; preserved normal islet structure. No effect on apoptosis was noted in one study. bioscientifica.comkoreascience.kr
hIAPP Transgenic RatsImproved β-cell mass by inhibiting apoptosis. bioscientifica.come-dmj.org

This compound has consistently demonstrated the ability to improve glycemic control across multiple preclinical animal models. In a mouse model using a high-fat diet and a low dose of streptozotocin (HFD/STZ) to induce insulin resistance, ten weeks of treatment with this compound led to a sustained reduction of blood glucose and HbA1c. researchgate.net This was accompanied by an improvement in oral glucose tolerance. researchgate.net

Similar effects were observed in Otsuka Long-Evans Tokushima Fatty (OLETF) rats, a model for type 2 diabetes. Three weeks of treatment with a this compound analogue significantly and dose-dependently reduced postprandial glucose levels and improved glucose tolerance, as indicated by a decreased area under the curve for glucose during an oral glucose tolerance test (OGTT). plos.org In another study using the HFD/STZ rat model, oral administration of this compound significantly reduced blood glucose levels and improved glycemic control during the OGTT at the end of a four-week treatment period. nih.gov Both this compound analogues and pioglitazone (B448) were effective in lowering non-fasting glucose levels and reducing glycemic excursion during an intraperitoneal glucose tolerance test in both Akita and db/db mice after 4-6 weeks of treatment. koreascience.kr These effects are linked to the drug's mechanism of enhancing the levels of active incretin (B1656795) hormones, which in turn potentiates glucose-dependent insulin secretion and suppresses glucagon (B607659) release. physiology.org

Effects on Pancreatic Islet Morphology and Function

Investigations of Non-Glycemic Biological Impacts

Preclinical investigations have explored the effects of this compound on the renal system. Notably, this compound was not found to be nephrotoxic in preclinical studies at clinically relevant doses. tmda.go.tzfda.gov While direct studies on this compound's therapeutic effects on kidney pathophysiology are specific, broader research into DPP-4 inhibitors as a class suggests potential benefits. Several experimental studies have indicated that DPP-4 inhibitors, including this compound and Vildagliptin (B1682220), can have beneficial effects on albuminuria and renal function in models of diabetic nephropathy. revistanefrologia.com These preclinical findings have raised the possibility of a renal class effect for DPP-4 inhibitors that may be independent of their glucose-lowering action. revistanefrologia.com

The cardiovascular effects of this compound have been a subject of numerous preclinical studies. dergipark.org.tr Research has demonstrated positive impacts on cardiac function and pathology in various animal models. dergipark.org.tr For instance, in a study with STZ-diabetic rats, high-dose this compound treatment improved certain cardiac parameters and attenuated adverse remodeling following a myocardial infarction. dergipark.org.tr In obese type 2 diabetic mice, this compound treatment was found to reduce passive left ventricular stiffness. dergipark.org.tr

Further investigations suggest these cardiovascular benefits may be mediated through multiple pathways. DPP-4 inhibitors can enhance the homing of endothelial progenitor cells by preventing the degradation of stromal cell-derived factor-1α (SDF-1α), potentially exerting vascular protection. ahajournals.org Treatment with a this compound analogue was also found to dose-dependently reduce the intima-media ratio after carotid balloon injury in obese diabetic rats, suggesting an inhibitory effect on neointimal formation. plos.org However, not all preclinical findings are uniform. One study reported that this compound did not improve isoprenaline-mediated contractile responses in the diabetic rat heart, indicating the complexity of its cardiovascular effects. dergipark.org.tr

Pancreatic Exocrine Function and Morphology

Preclinical studies have extensively evaluated the effects of this compound on the pancreas. In non-diabetic animal models, including mice, rats, dogs, and monkeys, long-term administration of this compound at doses significantly exceeding human exposure levels did not result in any notable gross or histomorphological changes in the pancreas. nih.gov Specifically, studies lasting up to three months in monkeys, one year in dogs, and two years in rats and mice found no evidence of drug-related acute pancreatitis. nih.gov

However, some studies using specific animal models of type 2 diabetes have reported alterations. In transgenic rats that overexpress human islet amyloid polypeptide (hIAPP), a model that mimics some aspects of human type 2 diabetes, this compound treatment for 12 weeks was associated with increased pancreatic ductal turnover and ductal metaplasia. e-dmj.orgglucagon.com One rat in this particular study also developed focal pancreatitis. glucagon.com It is important to note that these findings were in a specific transgenic model and not consistently observed across all preclinical studies. europa.eu For instance, in other rodent models of diabetes, this compound has been shown to preserve β-cell mass primarily by inhibiting apoptosis rather than by increasing β-cell proliferation from the pancreatic duct. europa.eu

A study in overweight patients with type 2 diabetes showed that 12 weeks of treatment with this compound resulted in a marginal increase in pancreatic exocrine fluid secretion. diabetesjournals.org There was also a transient increase in amylase levels at 2 and 6 weeks, but not at 12 weeks. diabetesjournals.org Lipase levels were not significantly affected at the 12-week mark. diabetesjournals.org

The following table summarizes findings from key preclinical studies on pancreatic morphology:

Animal ModelDuration of TreatmentThis compound DoseKey Findings on Pancreatic Morphology
MiceUp to 2 yearsHigh dosesNo evidence of treatment-related pancreatitis or morphological changes. nih.gov
RatsUp to 2 yearsHigh dosesNo evidence of treatment-related pancreatitis or morphological changes. nih.gov
DogsUp to 1 year50 mg/kg/dayNo evidence of treatment-related pancreatitis or morphological changes. nih.gov
Monkeys3 months100 mg/kg/dayNo evidence of treatment-related pancreatitis or morphological changes. nih.gov
hIAPP Transgenic Rats12 weeks200 mg/kg/dayIncreased pancreatic ductal turnover and ductal metaplasia. glucagon.combioscientifica.com

Ocular Tissue Distribution and Pharmacokinetics

Preclinical investigations have explored the distribution and pharmacokinetics of this compound in ocular tissues, particularly in the context of topical administration via eye drops. mdpi.comnih.govresearchgate.net These studies are relevant for exploring the potential of this compound in treating ocular conditions like diabetic retinopathy. mdpi.comnih.govresearchgate.net

In a study using male New Zealand rabbits, this compound administered as eye drops was rapidly absorbed and distributed to various ocular tissues. mdpi.comresearchgate.net The highest concentrations were found in the iris/ciliary body, followed by the retina/choroid and the aqueous humor. mdpi.comresearchgate.net Notably, the levels in the vitreous humor were almost negligible. mdpi.com This distribution pattern suggests that this compound is primarily absorbed via the transscleral route, reaching the posterior segments of the eye, including the retina, rapidly. mdpi.comnih.gov

Systemic absorption following topical ocular administration was found to be minimal and well below concentrations that would be pharmacologically active systemically. mdpi.comnih.gov This localized action supports the potential for developing this compound eye drops for retinal diseases, minimizing systemic side effects. mdpi.com

The table below details the pharmacokinetic parameters of this compound in different ocular tissues of rabbits after a single topical administration.

Ocular TissueConcentration (5 mg/mL dose)Concentration (10 mg/mL dose)Key Pharmacokinetic Observation
Iris/Ciliary BodyHighest concentration observedHighest concentration observedRapid and high accumulation. mdpi.comresearchgate.net
Retina/ChoroidModerate concentrationModerate concentrationReaches retina quickly, suggesting transscleral absorption. mdpi.comnih.gov
Aqueous HumorLower concentrationLower concentrationLower levels compared to iris/ciliary body and retina/choroid. mdpi.comresearchgate.net
Vitreous HumorNegligible concentrationNegligible concentrationMinimal penetration into the vitreous humor. mdpi.comresearchgate.net
PlasmaMinimal systemic absorptionMinimal systemic absorptionLevels are significantly lower than those achieved with oral administration. mdpi.com

Toxicological Assessments and Safety Margins

Extensive toxicological assessments of this compound have been conducted in various animal species to determine its safety profile and establish safety margins.

In single-dose toxicity studies, the maximum non-lethal oral doses were established in mice and rats. europa.eu Repeat-dose toxicity studies were carried out in mice, rats, and dogs for extended periods. europa.eu In rats, at very high doses (greater than 150 times the human exposure), kidney and liver damage and necrosis were observed. fda.gov However, studies in dogs did not show consistent toxicity patterns, and at 5-fold the human exposure for one year, no significant toxicities were noted. fda.gov

Carcinogenicity studies were conducted in rats and mice. In rats, at high doses (62-fold above human exposure), this compound led to hepatic adenomas and carcinomas. fda.gov This was considered likely due to chronic hepatotoxicity, as the compound is not genotoxic. fda.gov Mouse carcinogenicity studies showed no evidence of carcinogenicity. fda.gov

Reproductive toxicology studies were largely unremarkable. fda.gov Some post-implantation losses and resorptions were seen in rabbits at high multiples of the human dose (25 times), but no clear teratogenic signal emerged at maternally non-toxic doses. fda.gov

Neurological toxicity was observed in rats and dogs at high concentrations, but these effects were considered not relevant to humans at therapeutic doses. europa.eu Importantly, this compound is highly selective for DPP-4 over DPP-8 and DPP-9. fda.gov Inhibition of DPP-8 and DPP-9 has been associated with significant toxicity in preclinical species, which is not anticipated with this compound at therapeutic exposures. europa.eueuropa.eu

The following table summarizes the safety margins from preclinical toxicology studies.

SpeciesDurationNo-Observed-Adverse-Effect Level (NOAEL) Exposure Multiple (vs. Human)Observed Toxicities at Higher Doses
Rats2 years19x (renal) europa.euRenal toxicity (>58x), Hepatic tumors (62x) europa.eufda.gov
Mice2 years-No evidence of carcinogenicity. fda.gov
Dogs1 year5x fda.govNeurological signs at higher concentrations (~6x) europa.eu
Rabbits--Post-implantation loss at high doses (25x) fda.gov

Clinical Efficacy and Safety Studies of Sitagliptin

Glycemic Control Efficacy

Sitagliptin improves blood sugar control by increasing the levels of incretin (B1656795) hormones, which help regulate glucose production and insulin (B600854) secretion. medscape.com This mechanism has proven effective in lowering both fasting and post-meal glucose levels. tandfonline.com

Monotherapy Trials

Clinical trials evaluating this compound as a monotherapy have consistently shown its efficacy in improving glycemic control in patients with T2DM. e-dmj.org Studies have demonstrated that this compound effectively lowers glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG) levels. diabetesjournals.org

In a 24-week, randomized, double-blind, placebo-controlled study involving 741 patients with a baseline HbA1c of 8.0%, this compound monotherapy resulted in significant placebo-subtracted reductions in HbA1c. diabetesjournals.org Specifically, the reductions were -0.79% and -0.94% for different doses. diabetesjournals.org Correspondingly, significant reductions in FPG were also observed. diabetesjournals.org Another 24-week trial with this compound monotherapy in older adults (over 65) showed a clinically meaningful HbA1c reduction of 0.7% from a baseline of 7.8%. japi.org

Longer-term studies have also supported these findings. An analysis of patients who completed two years of treatment with this compound monotherapy showed a decrease in mean HbA1c from a baseline of 7.9% to 6.9%. tandfonline.com Similarly, FPG and 2-hour post-meal glucose levels also showed substantial reductions over the two-year period. tandfonline.com

Table 1: Efficacy of this compound Monotherapy in Clinical Trials

Trial Duration Baseline HbA1c (%) HbA1c Reduction (%) Baseline FPG (mg/dL) FPG Reduction (mg/dL) Reference
24 Weeks 8.0 0.79 - 0.94 Not Specified 17.1 - 21.3 diabetesjournals.orgresearchgate.net
24 Weeks (Elderly) 7.8 0.7 Not Specified Not Specified japi.org
104 Weeks (2 Years) 7.9 1.0 156 13 tandfonline.com

Combination Therapy Trials with Oral Antihyperglycemic Agents

This compound has demonstrated significant efficacy when used in combination with other oral antihyperglycemic agents, such as metformin (B114582), sulfonylureas, and thiazolidinediones. japi.orge-dmj.org This approach targets multiple pathophysiological defects in T2DM, often leading to improved glycemic control compared to monotherapy. e-dmj.org

With Metformin: The combination of this compound and metformin is a widely studied and effective treatment for T2DM. consensus.app As an add-on therapy to metformin, this compound has been shown to provide substantial and sustained improvements in glycemic control. dovepress.com In a 24-week study, adding this compound to ongoing metformin therapy resulted in a placebo-subtracted HbA1c reduction of 0.65%. medscape.com A 52-week trial comparing this compound to glipizide (B1671590) as add-on therapy to metformin found similar efficacy in HbA1c reduction. tandfonline.com

Initial combination therapy with this compound and metformin has also proven to be highly effective. nih.gov A 104-week study showed that this initial combination led to significant and durable glycemic improvements. dovepress.com After two years, patients in this cohort saw their mean HbA1c decrease from 7.7% to 6.9% and their mean FPG drop from 160 mg/dL to 140 mg/dL. nih.gov

With Sulfonylureas: When added to sulfonylurea therapy, with or without metformin, this compound has shown to be effective and safe for glycemic control. nih.govresearchgate.net A 24-week study where this compound was added to a combination of sulfonylurea and metformin resulted in a significant mean HbA1c reduction of 0.84% compared to a 0.16% reduction in the placebo group. nih.gov Another study focusing on the addition of this compound to low-dose sulfonylureas also demonstrated significant improvements in glycemic control, with a mean HbA1c reduction of 0.8% at 24 weeks in elderly patients. japi.orgjst.go.jp

With Thiazolidinediones (TZDs): The combination of this compound with a TZD, such as pioglitazone (B448), has also been shown to be effective. e-dmj.org In a 24-week trial, adding this compound to pioglitazone therapy resulted in a placebo-subtracted HbA1c reduction of 0.70%. e-dmj.org Initial combination therapy with this compound and pioglitazone over 54 weeks led to a mean HbA1c reduction of -2.4% compared to -1.9% with pioglitazone monotherapy. nih.gov

With Other Agents: this compound has also been studied in combination with other agents like acarbose (B1664774) and SGLT2 inhibitors. When added to acarbose monotherapy, this compound provided superior glycemic control compared to placebo over 24 weeks, with a mean HbA1c reduction of -0.62%. nih.gov Triple combination therapy with metformin, this compound, and an SGLT2 inhibitor like empagliflozin (B1684318) has shown rapid and sustained glucose control over 24 months in drug-naïve patients with high baseline HbA1c. e-dmj.org

Table 2: Efficacy of this compound in Combination Therapy Trials

Combination Agent Trial Duration Baseline HbA1c (%) HbA1c Reduction (%) Key Finding Reference
Metformin (add-on) 24 Weeks 8.0 0.65 (placebo-subtracted) Significant improvement in glycemic control. medscape.com
Metformin (initial) 104 Weeks 7.7 0.8 Durable glycemic improvement. nih.gov
Sulfonylurea (add-on) 24 Weeks ≥7.5 0.84 (vs 0.16 placebo) Improved glycemic control. nih.gov
Pioglitazone (add-on) 24 Weeks Not Specified 0.70 (placebo-subtracted) Effective glycemic control. e-dmj.org
Pioglitazone (initial) 54 Weeks >9.0 2.4 (vs 1.9 mono) Substantial and durable improvement. nih.gov
Acarbose (add-on) 24 Weeks 8.1 0.62 (placebo-controlled) Superior glycemic control. nih.gov
Metformin + Empagliflozin 24 Months 11.0 4.0 Sustained and satisfactory glucose control. e-dmj.org

Combination Therapy Trials with Insulin

The addition of this compound to insulin therapy, with or without metformin, has been shown to enhance glycemic control in patients with T2DM who are not adequately controlled on insulin alone. japi.org Multiple studies have demonstrated that this combination leads to significant reductions in HbA1c without a substantial increase in the risk of severe hypoglycemia. japi.org

In a key study, adding this compound to insulin therapy resulted in a significant HbA1c reduction of -0.6% from baseline, compared to no change in the placebo group. japi.org This improvement in glycemic control highlights the complementary mechanisms of action between this compound and insulin.

Durability of Glycemic Control over Extended Periods

The long-term durability of glycemic control is a critical aspect of diabetes management. Several studies have demonstrated that this compound, both as monotherapy and in combination with metformin, provides sustained glycemic improvements over extended periods. tandfonline.complos.org

An analysis of patients treated for two years showed that the initial improvements in HbA1c and FPG with this compound monotherapy or as an add-on to metformin were largely maintained. tandfonline.com For the monotherapy group, mean HbA1c decreased from 7.9% to 6.9% after two years. tandfonline.com In the add-on to metformin group, mean HbA1c decreased from 7.7% to 6.9% over the same period. tandfonline.comnih.gov

A four-year observational study, the COSMIC study, investigated the durability of initial combination therapy with this compound and metformin in a real-world clinical setting. plos.org The study reported a significant reduction in HbA1c of 1.5% in the first year, with the efficacy being maintained for four years. plos.org Another study focusing on elderly, drug-naïve patients showed that this compound monotherapy resulted in a significant drop in HbA1c at 6 months, which was sustained for over 48 months. nih.gov These findings suggest that this compound can be an effective long-term treatment option for maintaining glycemic control in patients with T2DM. tandfonline.complos.orgnih.gov

Cardiovascular Outcome Trials (e.g., TECOS Study)

The Trial Evaluating Cardiovascular Outcomes with this compound (TECOS) was a large-scale, randomized, placebo-controlled study designed to assess the cardiovascular safety of this compound in patients with T2DM and established cardiovascular disease. bjd-abcd.comnih.gov

Major Adverse Cardiovascular Event (MACE) Primary Endpoints

The primary endpoint of the TECOS study was a composite of major adverse cardiovascular events (MACE), which included cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for unstable angina. nih.govclinicaltrials.gov The trial enrolled 14,671 patients who were followed for a median of 3.0 years. nih.gov

The results of the TECOS study demonstrated that the addition of this compound to usual care did not increase the risk of the primary composite cardiovascular outcome compared to placebo. nih.gov The primary outcome occurred in 11.4% of patients in the this compound group (an incidence rate of 4.06 per 100 person-years) and 11.6% of patients in the placebo group (an incidence rate of 4.17 per 100 person-years). nih.govresearchgate.net The hazard ratio for the primary endpoint was 0.98, which met the pre-specified criteria for non-inferiority. nih.gov

Furthermore, there was no significant difference between the this compound and placebo groups in the rates of hospitalization for heart failure, a key secondary endpoint. bjd-abcd.comnih.gov The rates of acute pancreatitis and pancreatic cancer also did not differ significantly between the two groups. bjd-abcd.comnih.gov These findings established the cardiovascular safety of this compound in a high-risk population of patients with T2DM and cardiovascular disease. nih.govnih.gov

Table 3: Primary MACE Outcomes in the TECOS Study

Outcome This compound Group (N=7,332) Placebo Group (N=7,339) Hazard Ratio (95% CI) p-value (non-inferiority)
Primary Composite MACE
Number of Patients with Event (%) 839 (11.4) 851 (11.6) 0.98 (0.88-1.09) <0.001
Events per 100 person-years 4.06 4.17
Individual MACE Components
Cardiovascular Death 5.2% 5.0% 1.03 (0.89-1.19)
Nonfatal Myocardial Infarction 3.8% 4.0% 0.95 (0.81-1.11)
Nonfatal Stroke 2.0% 1.9% 1.00 (0.80-1.26)
Hospitalization for Unstable Angina 1.5% 1.6% Not Specified
Secondary Outcomes
Hospitalization for Heart Failure 3.1% 3.1% 1.00 (0.83-1.20)

Data sourced from the TECOS study results. nih.govnih.gov


Incidence of Hospitalization for Heart Failure

The potential risk of hospitalization for heart failure (HHF) with dipeptidyl peptidase-4 (DPP-4) inhibitors has been a subject of significant investigation. The Trial Evaluating Cardiovascular Outcomes with this compound (TECOS) was a landmark study that provided crucial data on this topic for this compound. nih.govresearchgate.net In this trial, which involved 14,671 patients with type 2 diabetes and established cardiovascular disease, there was no difference in the rates of HHF between the this compound and placebo groups. nih.govresearchgate.netnih.gov The rate of HHF was 3.1% in both the this compound group (228 patients) and the placebo group (229 patients), yielding a hazard ratio (HR) of 1.00 (95% CI, 0.83–1.20). nih.govnih.gov This neutral finding was consistent even in patients with a history of heart failure at baseline. diabetesjournals.org

A re-adjudication of the TECOS trial data by an independent academic research organization confirmed these findings, with an HR of 0.94 (95% CI, 0.78-1.13) for HHF. nih.gov However, meta-analyses of studies involving the broader class of DPP-4 inhibitors have presented a more complex picture. Some analyses have suggested a potential, albeit small, increased risk of HHF associated with the class, while others, including a meta-analysis of 10 studies with over 340,000 patients, found no association between this compound use and the incidence of heart failure (Risk Ratio: 0.98; 95% CI: 0.83 to 1.16). nih.govjapi.org One study analyzing a reimbursement database suggested an increased risk of HHF mainly during the initial year of this compound therapy. nih.govresearchgate.net

Table 1: Hospitalization for Heart Failure in the TECOS Trial
Treatment GroupNumber of Patients with HHF EventPercentage of PatientsHazard Ratio (95% CI)P-value
This compound2283.1%1.00 (0.83-1.20)0.98
Placebo2293.1%
Data sourced from the TECOS trial results. nih.govnih.gov

Cardiovascular Mortality and Morbidity Assessments

The primary objective of the TECOS trial was to assess the cardiovascular safety of this compound. e-dmj.org The trial successfully met its primary non-inferiority endpoint. The primary composite cardiovascular outcome—defined as cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for unstable angina—occurred in 11.4% of patients in the this compound group compared to 11.6% in the placebo group (HR 0.98; 95% CI, 0.89-1.08). nih.gov

This demonstrated that treatment with this compound did not increase the risk of major adverse cardiovascular events (MACE). researchgate.netdiabetesjournals.org The rates of individual components of the composite endpoint, as well as all-cause mortality, were also similar between the two groups. nih.govnih.gov A meta-analysis of 32 clinical trials involving 16,082 patients further supported these findings, showing no significant difference between this compound and control groups for MACE, myocardial infarction, stroke, or mortality. nih.gov Another pooled analysis of three clinical studies comparing this compound to a sulfonylurea found a lower incidence of MACE in the this compound group. ajol.info

Table 2: Primary Cardiovascular Outcomes in the TECOS Trial (Intention-to-Treat Analysis)
OutcomeThis compound Group (N=7,332)Placebo Group (N=7,339)Hazard Ratio (95% CI)
Primary Composite (CV Death, MI, Stroke, Unstable Angina)839 (11.4%)851 (11.6%)0.98 (0.89-1.08)
Secondary Composite (CV Death, MI, Stroke)--0.99 (0.89-1.11)
CV-related Death380 (5.2%)366 (5.0%)1.03 (0.89-1.19)
All-Cause Mortality547 (7.5%)537 (7.3%)1.01 (0.90-1.14)
Data sourced from the TECOS trial results. nih.gov

Pancreatic Safety Profile in Clinical Cohorts

Reported Incidence of Acute Pancreatitis

Concerns about a potential link between incretin-based therapies and pancreatitis prompted rigorous evaluation in clinical trials. In the TECOS study, cases of acute pancreatitis were uncommon. ono-pharma.comdiabetesjournals.org Adjudicated events of acute pancreatitis occurred in 23 patients (0.3%) in the this compound group and 12 patients (0.2%) in the placebo group. nih.govono-pharma.com While numerically higher in the this compound arm, this difference was not statistically significant (HR 1.93; 95% CI, 0.96-3.88; P=0.065). researchgate.netnih.gov Four cases of severe pancreatitis, two of which were fatal, occurred in patients receiving this compound. nih.govnih.gov

A meta-analysis that combined data from TECOS with two other large cardiovascular outcome trials of DPP-4 inhibitors (SAVOR-TIMI 53 with saxagliptin (B632) and EXAMINE with alogliptin) found a statistically significant increased risk for acute pancreatitis with the DPP-4 inhibitor class (Risk Ratio 1.78; 95% CI, 1.13–2.81). nih.govnih.gov This suggests a small absolute increased risk for pancreatitis with DPP-4 inhibitor therapy as a whole. nih.govdiabetesjournals.org

Evaluation of Pancreatic Malignancy Risk

The TECOS trial also prospectively collected and adjudicated all cases of suspected pancreatic cancer. nih.govnih.gov The incidence of pancreatic cancer was low and not statistically different between the treatment arms. diabetesjournals.org There were numerically fewer cases in the this compound group (9 cases, 0.1%) compared to the placebo group (14 cases, 0.2%), with a hazard ratio of 0.66 (95% CI, 0.28–1.51). nih.govnih.gov The meta-analysis including data from the three major DPP-4 inhibitor cardiovascular outcome trials also showed no significant effect on the risk of pancreatic cancer (Risk Ratio 0.54; 95% CI, 0.28–1.04). nih.govnih.gov

Table 3: Pancreatic Safety Outcomes in the TECOS Trial
OutcomeThis compound Group (N=7,332)Placebo Group (N=7,339)Hazard Ratio (95% CI)P-value
Acute Pancreatitis23 (0.3%)12 (0.2%)1.93 (0.96-3.88)0.065
Pancreatic Cancer9 (0.1%)14 (0.2%)0.66 (0.28-1.51)0.32
Data sourced from the TECOS trial pancreatic safety analysis. nih.govnih.gov

Effects on Pancreatic Beta-Cell Function and Preservation

This compound is understood to improve glycemic control by enhancing the function of pancreatic beta-cells. nih.govajol.info Clinical studies have consistently shown that this compound improves markers of beta-cell function. tandfonline.com A meta-analysis demonstrated a statistically significant improvement in the Homeostasis Model Assessment of Beta-cell function (HOMA-β) with this compound compared to placebo. nih.gov Another study showed that combination therapy with this compound and metformin led to significant increases in HOMA-β compared to metformin alone. ajol.info

This compound has also been shown to improve the proinsulin to insulin ratio, another indicator of beta-cell function and health. nih.govjapi.org Some studies suggest these beneficial effects on beta-cell function are durable. Sustained improvements in HOMA-β and the proinsulin/insulin ratio were observed in patients treated with this compound in combination with metformin for one year. e-dmj.org While direct evidence of beta-cell preservation in humans from long-term trials is still developing, these consistent improvements in functional markers suggest a potential role for this compound in preserving beta-cell function over time. e-dmj.orgpatsnap.com

Renal Outcomes and Safety in Patients with Renal Impairment

The safety and efficacy of this compound in patients with chronic kidney disease (CKD) have been specifically evaluated. The TECOS trial included a substantial cohort of 3,324 participants (23%) with CKD (eGFR <60 mL/min/1.73 m²). nih.gov In this sub-analysis, treatment with this compound was found to be generally well tolerated, with no meaningful differences in safety outcomes, including renal failure, between the this compound and placebo groups among patients with CKD. nih.govresearchgate.net

Furthermore, post-hoc analysis of the TECOS data showed that this compound had no clinically significant impact on cardiovascular or CKD outcomes, irrespective of the baseline estimated glomerular filtration rate (eGFR). diabetesjournals.orgnih.gov The rate of kidney function decline was similar in both the this compound and placebo groups over the course of the study. diabetesjournals.orgnih.gov

Studies specifically designed to assess this compound in patients with moderate to severe renal impairment, including those with end-stage renal disease (ESRD) on dialysis, have shown that it provides effective glycemic control. nih.govresearchgate.neteuropa.eu In a 54-week study comparing this compound to glipizide in patients with moderate to severe renal insufficiency, both drugs provided similar HbA1c reduction, but this compound was associated with a significantly lower incidence of hypoglycemia and resulted in weight loss compared to weight gain with glipizide. diabetesjournals.org

Table 4: Compound Names
Compound Name
This compound
Metformin
Glipizide
Glimepiride (B1671586)
Pioglitazone
Rosiglitazone
Saxagliptin
Alogliptin
Linagliptin
Vildagliptin (B1682220)
Empagliflozin
Lixisenatide
Insulin

Overall Safety and Tolerability Assessments

The incidence of serious adverse events and discontinuations due to adverse events are also generally similar between this compound and control groups. nih.gov A large pooled analysis found that the incidence of serious adverse events was comparable for both the this compound and non-exposed groups. nih.gov

Adverse Event CategoryThis compound Group (n=7,726)Non-Exposed Group (n=6,885)
Any Adverse EventHigher in non-exposed groupHigher than this compound group
Drug-Related Adverse EventsHigher in non-exposed groupHigher than this compound group
Serious Adverse EventsSimilar between groupsSimilar between groups
Discontinuation due to Drug-Related AEsLower than non-exposed groupHigher than this compound group

Source: Data adapted from a pooled analysis of 25 clinical studies. nih.gov

Hypoglycemia Risk

A key safety feature of this compound is its low risk of causing hypoglycemia when used as monotherapy. patsnap.comwww.nhs.uk Its glucose-dependent mechanism of action means it primarily enhances insulin secretion when blood glucose levels are elevated. patsnap.com

Pooled analyses of clinical trials have consistently demonstrated a low incidence of hypoglycemia with this compound monotherapy. patsnap.com In a 24-week study, the incidence of hypoglycemia was similar between the this compound and placebo groups. diabetesjournals.org

However, the risk of hypoglycemia increases when this compound is used in combination with other diabetes medications known to cause low blood sugar, such as sulfonylureas or insulin. www.nhs.ukjanuvia.com In a pooled analysis of 25 studies, higher rates of hypoglycemia were observed in the non-exposed group, which was attributed to a greater use of sulfonylureas. nih.gov In the TECOS cardiovascular safety study, among patients using insulin and/or a sulfonylurea at baseline, the incidence of severe hypoglycemia was 2.7% in this compound-treated patients compared to 2.5% in those on placebo. europa.eu For patients not on these medications, the incidence was 1.0% and 0.7%, respectively. europa.eu

Early warning signs of hypoglycemia include feeling hungry, trembling or shaking, sweating, confusion, and difficulty concentrating. www.nhs.uk

Table 2: Incidence of Severe Hypoglycemia in the TECOS Study

Patient GroupThis compoundPlacebo
Using Insulin and/or Sulfonylurea2.7%2.5%
Not Using Insulin and/or Sulfonylurea1.0%0.7%

Source: Data from the TECOS Cardiovascular Safety Study. europa.eu

Gastrointestinal Adverse Events

A pooled analysis of 25 clinical studies found that while the incidence of diarrhea was higher in the non-exposed group (largely due to metformin use), constipation was observed more frequently in the this compound group. nih.gov In a study comparing this compound to glipizide, the incidence of gastrointestinal adverse events was low with both treatments. researchgate.net

Severe stomach pain may be a symptom of pancreatitis, a serious but rare side effect of this compound. www.nhs.ukclevelandclinic.org

Other Reported Adverse Events

A range of other adverse events have been reported in clinical studies and post-marketing surveillance of this compound.

Common Adverse Events:

Headaches are one of the most common side effects, affecting more than 1 in 100 people. www.nhs.uk

Upper respiratory tract infections, stuffy or runny nose, and sore throat are also frequently reported. januvia.commedlineplus.govclevelandclinic.org

Serious Adverse Events (Rare):

Pancreatitis: Severe stomach pain that may spread to the back can be a sign of inflammation of the pancreas. januvia.comclevelandclinic.org The incidence of adjudication-confirmed pancreatitis events in the TECOS study was low, at 0.3% for this compound-treated patients and 0.2% for those on placebo. europa.eu

Allergic Reactions: Symptoms can include skin rash, itching, hives, and swelling of the face, lips, tongue, or throat, which may cause difficulty breathing or swallowing. januvia.comclevelandclinic.org

Skin Reactions: Serious skin reactions such as Stevens-Johnson syndrome and bullous pemphigoid have been reported. europa.euclevelandclinic.org

Joint Pain: Severe and disabling joint pain has been reported. medlineplus.govclevelandclinic.org

Kidney Problems: In some cases, kidney problems, sometimes requiring dialysis, have occurred. januvia.com

Liver Problems: Yellowing of the skin or eyes can be a sign of liver issues. www.nhs.uk

Heart Failure: Symptoms may include shortness of breath, swelling of the ankles, feet, or hands, and sudden weight gain. clevelandclinic.org

A pooled analysis of 19 clinical trials with over 10,000 patients found that this compound was not associated with an increased risk of major adverse cardiovascular events. researchgate.net

Real-World Effectiveness and Observational Study Data

Real-world evidence and observational studies complement the findings from randomized controlled trials, providing insights into the effectiveness and safety of this compound in broader patient populations and routine clinical practice.

A pooled analysis of 19 double-blind clinical trials, which included 10,246 patients with type 2 diabetes, demonstrated that this compound was generally well-tolerated in studies lasting up to two years. researchgate.net An updated analysis encompassing 25 studies and 14,611 patients further substantiated the safety and tolerability of this compound. nih.gov

The REAL trial, an observational study in Japanese patients with type 2 diabetes and moderate-to-severe renal impairment, showed that this compound provided safety and effectiveness comparable to other DPP-4 inhibitors. japi.org Furthermore, this compound has been shown to be a well-tolerated treatment that does not increase the risk of cardiovascular and renal complications in high-risk patients with type 2 diabetes, including those with pre-existing cardiovascular disease or renal insufficiency. japi.org

Comparative Effectiveness in Diabetes Therapy

Comparison with Sulfonylureas

Sulfonylureas, such as glipizide (B1671590) and glimepiride (B1671586), have long been mainstays in diabetes treatment. Clinical comparisons have revealed that while sitagliptin offers similar glycemic control to sulfonylureas, it presents a more favorable safety profile, particularly concerning hypoglycemia and body weight. e-enm.orgnih.govnih.govosvepharma.com

A meta-analysis of randomized controlled trials (RCTs) comparing this compound with sulfonylureas as an add-on to metformin (B114582) demonstrated no significant difference in the reduction of HbA1c levels or the proportion of patients achieving an HbA1c target of less than 7%. nih.gov However, the this compound group experienced significantly fewer hypoglycemic events and a greater reduction in body weight. nih.gov In a 52-week study, patients on glipizide reported over ten times more hypoglycemic events than those on this compound. osvepharma.com Furthermore, this compound treatment was associated with weight loss, whereas sulfonylurea use led to weight gain. nih.govosvepharma.com

For patients with T2DM and mild renal impairment, a post hoc analysis of three clinical trials showed that this compound provided glycemic efficacy comparable to sulfonylureas but with a lower incidence of hypoglycemia and the benefit of weight loss versus weight gain. nih.gov A composite endpoint of an HbA1c reduction of more than 0.5% with no symptomatic hypoglycemia or weight gain was achieved by a significantly larger percentage of patients treated with this compound (41.1%) compared to those treated with a sulfonylurea (16.9%). nih.gov

Switching patients from a sulfonylurea to this compound has been investigated as a strategy to reduce hypoglycemia. e-enm.org Studies have shown that such a switch can significantly decrease symptomatic hypoglycemia without compromising glycemic control, particularly in patients with insulin (B600854) resistance. e-enm.org

Table 1: this compound vs. Sulfonylureas - Comparative Outcomes

Comparison with Thiazolidinediones

Thiazolidinediones (TZDs), such as pioglitazone (B448) and rosiglitazone, improve insulin sensitivity. archivepp.com When compared with this compound, both drug classes demonstrate effective glycemic control, but they have differing effects on body weight and other side effects. archivepp.comuliege.benih.gov

In a randomized clinical trial involving patients with uncontrolled type 2 diabetes on metformin and a sulfonylurea, the addition of this compound or pioglitazone resulted in similar improvements in fasting blood sugar, 2-hour postprandial blood sugar, and HbA1c levels after three months. archivepp.com However, patients in the pioglitazone group tended to experience more weight gain. archivepp.com In contrast, this compound is generally considered weight-neutral. nih.gov

While TZDs are effective at improving insulin resistance, they are associated with potential side effects such as fluid retention, heart failure, and reduced bone formation. nih.govresearchgate.net this compound has not been linked to these particular adverse effects. nih.gov

Table 2: this compound vs. Thiazolidinediones - Comparative Outcomes

Comparison with Metformin as Monotherapy and Add-on Therapy

Metformin is the universally recommended first-line therapy for T2DM. This compound has been studied both as a monotherapy for patients who cannot tolerate metformin and as an add-on therapy for those with inadequate glycemic control on metformin alone. patsnap.comthieme-connect.comresearchgate.netnih.govspandidos-publications.com

As a monotherapy, this compound has demonstrated significant reductions in HbA1c and fasting plasma glucose levels. patsnap.comnih.gov A pooled analysis of two long-term studies showed that in patients who completed two years of this compound monotherapy, mean HbA1c decreased from 7.9% to 6.9%. nih.gov

When used as an add-on to metformin, this compound provides further improvements in glycemic control. thieme-connect.comresearchgate.netnih.gov In a pooled analysis of patients on metformin, the addition of this compound for two years resulted in a mean HbA1c reduction from 7.7% to 6.9%. nih.gov A meta-analysis of 18 randomized controlled trials found that this compound, both as monotherapy and as an add-on to metformin, led to weight loss in overweight or obese patients with T2DM when taken for more than six months. thieme-connect.comresearchgate.netnih.gov

Comparison with Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists

GLP-1 receptor agonists, such as liraglutide, exenatide, and dulaglutide, represent another class of incretin-based therapy. nih.govplos.orgjptcp.comresearchgate.net Head-to-head comparisons have generally shown that GLP-1 receptor agonists offer superior glycemic control and more significant weight loss compared to this compound. nih.govplos.orgjptcp.comresearchgate.netdoi.org

A meta-analysis of four randomized controlled studies found that GLP-1 analogues were more effective than this compound in reducing HbA1c (weighted mean difference of -0.41%) and body weight (weighted mean difference of -1.55 kg). nih.govplos.orgresearchgate.net In a 104-week study, both 1.5 mg and 0.75 mg doses of dulaglutide resulted in superior HbA1c reductions compared to this compound. doi.org The higher dose of dulaglutide also led to greater weight loss. doi.org Similarly, once-weekly semaglutide (B3030467) was found to be superior to this compound in both improving glycemic control and reducing body weight. sci-hub.se

However, GLP-1 receptor agonists are associated with a higher incidence of gastrointestinal side effects, such as nausea, vomiting, and diarrhea. nih.govplos.org this compound, being an oral medication, also offers an advantage in administration over the injectable GLP-1 receptor agonists. nih.govplos.orgjptcp.com

Table 3: this compound vs. GLP-1 Receptor Agonists - Comparative Outcomes

Comparison with Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors

SGLT2 inhibitors, such as canagliflozin (B192856), dapagliflozin, and empagliflozin (B1684318), represent a newer class of oral antihyperglycemic agents with a distinct mechanism of action. nih.govcfrjournal.comnih.gov Clinical evidence suggests that SGLT2 inhibitors may offer cardiovascular and renal benefits that have not been demonstrated with this compound. nih.govcfrjournal.comnih.gov

In a large observational cohort study of patients with heart failure and T2DM, initiation of an SGLT2 inhibitor was associated with a lower risk of a composite of all-cause mortality, hospitalization for heart failure, and urgent visits requiring intravenous diuretics compared to this compound. nih.govnih.gov Cardiovascular outcome trials for SGLT2 inhibitors have shown a reduction in major adverse cardiovascular events and hospitalizations for heart failure, whereas trials for this compound have demonstrated non-inferiority to placebo but not superiority. cfrjournal.comjapi.orgahajournals.org

Comparative Efficacy and Safety Across the Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Class

Within the DPP-4 inhibitor class, which includes saxagliptin (B632), vildagliptin (B1682220), and linagliptin, this compound has been shown to have a similar efficacy and safety profile. uliege.bedroracle.ainih.govnih.gove-century.us Meta-analyses of head-to-head trials and indirect comparisons have generally found no significant differences among these agents in terms of HbA1c reduction or body weight changes. droracle.ainih.govnih.gove-century.us

A meta-analysis of four studies comparing this compound to saxagliptin, vildagliptin, and gemigliptin (B52970) found no statistical difference in HbA1c reduction. e-century.us Another systematic review and mixed treatment comparison concluded that there were no differences between alogliptin, linagliptin, saxagliptin, this compound, and vildagliptin in mean change from baseline in HbA1c or body weight. nih.gov

Impact on Patient-Reported Outcomes and Quality of Life Measures

Patient-reported outcomes (PROs) and quality of life (QoL) are increasingly recognized as important aspects of diabetes management. This compound has been shown to have a positive or neutral impact on these measures.

In a 12-month prospective study, treatment with this compound was associated with significant improvements in the Pittsburgh Sleep Quality Index (PSQI) and Diabetes Symptomatic Scores, suggesting an improvement in QoL. researchgate.net

Conversely, a pooled analysis of four randomized controlled trials comparing canagliflozin to placebo or this compound found that participants treated with canagliflozin were more likely to be satisfied with their weight and report favorable outcomes related to physical and emotional health. nih.govdia-endojournals.ru

Special Populations and Unique Clinical Considerations

Geriatric Patient Populations

The use of sitagliptin in geriatric patients with type 2 diabetes has been a subject of considerable research, focusing on its efficacy and safety in this often-vulnerable population. japi.orgnih.govclinicaltrials.gov The global prevalence of diabetes is on a significant rise among older adults, making the selection of appropriate antihyperglycemic agents crucial. japi.org Dipeptidyl peptidase-4 (DPP-4) inhibitors, including this compound, are considered an effective treatment option for this age group due to their favorable impact on glycated hemoglobin (HbA1c) and a reduced risk of hypoglycemia. japi.org

Clinical studies have consistently demonstrated the efficacy of this compound in improving glycemic control in the elderly. japi.orgnih.gov A study by Tago et al. showed that this compound effectively reduced HbA1c levels in patients aged 65 and older, irrespective of their body mass index (BMI). japi.orgnih.gov Another study involving elderly patients who added this compound to their existing glimepiride (B1671586) regimen (with a reduced glimepiride dose) observed a significant 0.8% reduction in HbA1c after 24 weeks, with no notable changes in body weight or instances of symptomatic hypoglycemia. japi.org

A pooled analysis of 25 randomized clinical trials involving 1,261 elderly patients (aged 65 years or older) receiving this compound found that the treatment was generally well-tolerated for up to two years. nih.gov This analysis revealed a lower incidence of hypoglycemia in the this compound group compared to the non-exposed group (which included active comparators or placebo), a difference primarily attributed to the higher use of sulfonylureas in the non-exposed group. nih.gov

The Trial Evaluating Cardiovascular Outcomes with this compound (TECOS) also provided valuable insights into the use of this compound in older adults. diabetesjournals.org An analysis of TECOS participants aged 75 years or older confirmed the safety of this compound in this demographic, showing no increased risk of cardiovascular complications. diabetesjournals.org Furthermore, a study involving Japanese patients with type 2 diabetes, stratified by age, found that this compound improved glycemic parameters over two years across all age groups, including those 75 and older, without an age-related increase in hypoglycemic events. medscape.com

A study specifically evaluating this compound in patients aged 75 years or older with inadequately controlled type 2 diabetes found that it improved plasma glucose levels as effectively as in patients aged 65-74. scirp.org The study reported a significant decrease in HbA1c of 1.05% ± 0.8% in the ≥75 years group after six months, a result comparable to the 1.09% ± 0.8% decrease seen in the 65-74 age group. scirp.org The drug was also well-tolerated in both cohorts. scirp.org

Table 1: Efficacy of this compound in Geriatric Patients

Study/AnalysisAge GroupKey Findings
Tago et al.≥65 yearsSignificant HbA1c reduction, regardless of BMI. japi.orgnih.gov
Combination Therapy StudyElderly PatientsAddition of this compound to glimepiride resulted in a 0.8% decrease in HbA1c at 24 weeks. japi.org
Pooled Analysis of 25 RCTs≥65 yearsGenerally well-tolerated; lower incidence of hypoglycemia compared to non-exposed group. nih.gov
TECOS Sub-analysis≥75 yearsConfirmed safety with no increased risk of cardiovascular complications. diabetesjournals.org
Japanese Patient Study<65, 65-74, ≥75 yearsImproved glycemic control over 2 years in all age groups with no age-related increase in hypoglycemia. medscape.com
Comparative Study65-74 vs. ≥75 yearsSimilar significant HbA1c reduction in both groups after 6 months. scirp.org

Patients with Varying Degrees of Renal Dysfunction

This compound is primarily eliminated by the kidneys; therefore, its use in patients with renal impairment requires careful consideration and dose adjustments. europa.eudroracle.ai Assessment of renal function is recommended before initiating this compound and periodically thereafter. europa.eufda.gov

For patients with mild renal impairment, typically defined as an estimated glomerular filtration rate (eGFR) of ≥60 to <90 mL/min/1.73 m², no dosage adjustment is generally required. europa.eu However, for individuals with moderate to severe renal impairment, dose reductions are necessary to achieve plasma concentrations of this compound similar to those in patients with normal renal function and to minimize the risk of adverse effects. europa.eudroracle.ai

The recommended dosage adjustments based on eGFR are as follows:

Moderate renal impairment (eGFR ≥30 to <45 mL/min/1.73 m²): The dose is typically reduced. fda.govmedscape.comdrugs.com

Severe renal impairment (eGFR <30 mL/min/1.73 m²): A further dose reduction is recommended. fda.govmedscape.comdrugs.com

End-stage renal disease (ESRD) requiring hemodialysis or peritoneal dialysis: The lowest dose is recommended and can be administered without regard to the timing of dialysis. europa.eufda.govmedscape.comdrugs.com

A study conducted in patients with moderate to severe chronic kidney disease (eGFR < 50 ml/min) compared this compound (at adjusted doses of 25 or 50 mg daily) to glipizide (B1671590). europa.eu After 54 weeks, this compound demonstrated a mean reduction in HbA1c of -0.76%, which was comparable to the -0.64% reduction seen with glipizide. europa.eu The safety and efficacy profile of this compound in this population was found to be generally similar to that observed in patients with normal renal function. europa.eu

Table 2: this compound Dosage Recommendations in Renal Impairment

Degree of Renal ImpairmentEstimated Glomerular Filtration Rate (eGFR)Recommended this compound Dosage
Mild≥60 to <90 mL/min/1.73 m²No adjustment needed europa.eu
Moderate≥45 to <60 mL/min/1.73 m²No adjustment needed europa.eu
Moderate≥30 to <45 mL/min/1.73 m²50 mg once daily fda.govmedscape.comdrugs.com
Severe<30 mL/min/1.73 m²25 mg once daily fda.govmedscape.comdrugs.com
End-Stage Renal Disease (ESRD)Requiring hemodialysis or peritoneal dialysis25 mg once daily europa.eufda.govmedscape.comdrugs.com

Patients with Pre-existing Cardiovascular Disease

The cardiovascular safety of this compound has been extensively evaluated, particularly in patients with type 2 diabetes and established cardiovascular disease. nih.govacc.orgnih.gov The landmark Trial Evaluating Cardiovascular Outcomes with this compound (TECOS) was a large-scale, randomized, placebo-controlled trial designed to assess the cardiovascular safety of adding this compound to usual care in this high-risk population. acc.orgnih.govox.ac.uk

The TECOS trial enrolled 14,735 patients with type 2 diabetes and a history of cardiovascular disease. acc.orgnih.gov Over a median follow-up of three years, the study found that treatment with this compound did not increase the risk of major adverse cardiovascular events (MACE), which was a composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for unstable angina. acc.orgnih.govnih.gov The primary outcome occurred in 11.4% of patients in the this compound group compared to 11.6% in the placebo group, demonstrating non-inferiority. acc.orgnih.gov

Furthermore, TECOS showed no significant difference in the rates of hospitalization for heart failure between the this compound and placebo groups. acc.orgnih.govbjd-abcd.com This was a crucial finding, as some other antihyperglycemic agents had raised concerns in this regard. bjd-abcd.com The trial also reported no increased risk of acute pancreatitis or pancreatic cancer with this compound. bjd-abcd.com

A meta-analysis of 32 clinical trials involving 16,082 patients with type 2 diabetes also concluded that this compound did not increase the risk of cardiovascular events. nih.gov The analysis found no significant difference between the this compound and control groups for MACE, myocardial infarction, stroke, or all-cause mortality. nih.gov

A retrospective cohort study in Korea comparing this compound to metformin (B114582) also found no elevated risk of cardiovascular complications, including myocardial infarction, ischemic stroke, heart failure, or coronary revascularization, with this compound therapy. dovepress.com

Table 3: Key Cardiovascular Outcomes from the TECOS Trial

OutcomeThis compound GroupPlacebo GroupHazard Ratio (95% CI)P-value
Primary Composite Cardiovascular Outcome11.4%11.6%0.98 (0.88-1.09)<0.001 for non-inferiority acc.orgnih.gov
Hospitalization for Heart Failure3.1%3.1%1.00 (0.83-1.20)0.98 acc.orgnih.gov

Racial and Ethnic Subgroup Analysis

The glycemic response to certain antihyperglycemic agents can vary among different racial and ethnic groups. nih.govresearchgate.net Analyses of this compound's efficacy have been conducted to understand these potential differences.

An analysis from the TECOS trial assessed the glycemic impact of this compound by self-identified race. nih.govdoi.org The study included patients from East Asian, Other (South) Asian, White Caucasian, Hispanic, Black, and Indigenous groups. nih.govdoi.org The results showed that the mean 4-month reduction in placebo-adjusted HbA1c was greatest in East Asians (-0.60%) compared to other groups (≤0.55%). nih.govdoi.org This greater reduction in East Asians was statistically significant when compared to White Caucasians and Other Asians. nih.govdoi.org The study also noted that after the initial four months, Asian patients were more likely to initiate additional oral therapies like metformin or sulfonylureas rather than insulin (B600854), compared to White Caucasians. doi.org

A separate pooled analysis of data from ten randomized, placebo-controlled studies focused on the efficacy and safety of this compound in Hispanic/Latino patients with type 2 diabetes. nih.gov In this population, this compound treatment resulted in a significant placebo-subtracted mean HbA1c reduction of -0.62% after 24 weeks. nih.gov The study concluded that this compound provided clinically meaningful improvements in glycemic control and was generally well-tolerated in Hispanic/Latino patients, with a safety profile similar to that observed in broader, ethnically mixed populations. nih.gov

These findings suggest that while this compound is effective across various racial and ethnic groups, there may be differences in the magnitude of the glycemic response, with East Asian populations potentially experiencing a greater reduction in HbA1c.

Table 4: Placebo-Adjusted HbA1c Reduction with this compound by Race (TECOS Analysis)

Racial/Ethnic GroupMean 4-Month HbA1c Reduction
East Asian-0.60% nih.govdoi.org
Other Groups (Combined)≤0.55% nih.govdoi.org

Investigational Use in Type 1 Diabetes Mellitus

While this compound is approved for the treatment of type 2 diabetes, its potential role in managing type 1 diabetes has been a subject of investigation. clinicaltrials.euclinicaltrials.gov The rationale for its use in type 1 diabetes stems from its mechanism of action, which involves inhibiting the DPP-4 enzyme and thereby increasing the levels of active glucagon-like peptide-1 (GLP-1). clinicaltrials.gov This can lead to glucagon (B607659) suppression, which is often dysregulated in individuals with type 1 diabetes, contributing to postprandial hyperglycemia. clinicaltrials.govnih.gov

It is important to note that this compound is not currently approved for the treatment of type 1 diabetes, and its use in this context remains investigational. clinicaltrials.eu Further research is needed to establish its long-term efficacy, safety, and precise role in the management of type 1 diabetes.

Influence on Bone Mineral Density and Fracture Risk

The relationship between type 2 diabetes and bone health is complex, with an increased risk of fractures observed in this population. frontiersin.orgnih.gov The potential effects of antihyperglycemic agents on bone metabolism are therefore an important consideration.

Animal studies have suggested a beneficial effect of this compound on bone. In diabetic rats, this compound has been shown to improve vertebral bone mineral density (BMD), enhance bone mass and biomechanics, and reduce trabecular bone loss. unesp.brspringermedizin.defrontiersin.orgresearchgate.net Studies in ovariectomized rats, a model for postmenopausal osteoporosis, also indicated that this compound can ameliorate bone mineral density. springermedizin.deresearchgate.net

In humans, the data have been more varied. Some studies have suggested that DPP-4 inhibitors may be associated with a reduced risk of fractures, while others have found no significant impact. unesp.br A nationwide population-based study in Taiwan reported that this compound use for 250 days or more was associated with an increased risk of fracture. frontiersin.org

A study evaluating the effects of this compound on BMD in patients with type 2 diabetes over 24 weeks found no significant changes in the BMD of the lumbar spine, femoral neck, trochanter, or total hip. nih.gov

Table 5: Summary of this compound's Effect on Fracture Risk in Human Studies

StudyFinding
Taiwanese Nationwide StudyAssociated with an increased fracture risk with use ≥250 days. frontiersin.org
TECOS Trial AnalysisNo significant difference in fracture rates between this compound and placebo. doi.orgox.ac.uk
Population-Based Cohort StudyNew use of this compound was not associated with an increased fracture risk. nih.govoup.com
BMD StudyNo significant change in bone mineral density after 24 weeks of treatment. nih.gov

Emerging Therapeutic Applications and Future Research Directions

Beyond its established role in managing blood sugar, the scientific community is actively exploring the broader therapeutic potential of sitagliptin. Emerging research suggests that its effects extend beyond glycemic control, opening up new avenues for treating a range of conditions.

Synthesis and Chemical Development Methodologies

Historical Overview of Sitagliptin Synthesis

The journey of this compound's synthesis is marked by three distinct generations of process development, each improving upon the last in terms of efficiency, sustainability, and cost-effectiveness. sci-hub.semdpi.com

Asymmetric Hydrogenation Approaches

The cornerstone of the second-generation synthesis of this compound was the development of a highly efficient asymmetric hydrogenation of an unprotected enamine. epa.gov This approach addressed the key challenge in this compound synthesis: the stereoselective installation of the chiral β-amino acid moiety. rsc.org

In collaboration with Solvias, Merck scientists discovered that a rhodium complex of the chiral ferrocenyl ligand t-Bu JOSIPHOS could effectively catalyze the hydrogenation of the enamine precursor to this compound. epa.govresearchgate.netnih.gov This reaction achieved high conversion rates (98%) and excellent enantioselectivity (up to 95% ee), which could be further enhanced to >99% ee through crystallization of the phosphate (B84403) salt. mdpi.comrsc.org The catalyst loading was remarkably low, at just 0.15 mol %. mdpi.comnih.gov

This method was a significant breakthrough as it allowed for the direct formation of the chiral amine in the final synthetic step, maximizing the efficiency of the expensive chiral catalyst. epa.gov The process operated under high pressure (250 psi), necessitating specialized equipment. epa.gov Despite its success, the reliance on a precious metal catalyst (rhodium) and the need for its removal from the final product were considered drawbacks. rsc.orgepa.gov

Alternative asymmetric hydrogenation methods have also been explored. One such approach involved the asymmetric hydrogenation of a β-ketomide intermediate. rsc.org Another investigation reported the use of a Nickel-catalyzed enantioselective hydrogenation of an enamine intermediate, yielding the desired product in over 99% yield and with 75–92% ee. researchgate.net Rh-FerroLANE has also been identified as a suitable ligand for the asymmetric hydrogenation of a this compound precursor enamine, achieving >99% enantioselectivity. researchgate.net

Biocatalytic Synthesis and Enzyme Engineering

The third-generation synthesis of this compound represents a landmark achievement in industrial biocatalysis. mdpi.com The collaboration between Merck and Codexis led to the development of a highly efficient and selective enzymatic process that replaced the metal-catalyzed hydrogenation step. epa.govchemistryforsustainability.org

The core of this innovation is an engineered (R)-selective transaminase (ATA) enzyme. mdpi.comfrontiersin.org Initially, available transaminases showed no detectable activity on the bulky prothis compound ketone. epa.gov Through a process of directed evolution, starting with a transaminase from Arthrobacter sp. (ATA-117), a highly active and stable enzyme was created. nih.govresearchgate.netfrontiersin.org This involved a "substrate walking" approach, computational modeling, and multiple rounds of evolution, resulting in an enzyme with 27 mutations and a more than 25,000-fold improvement in activity. mdpi.comepa.govfrontiersin.org

The optimized biocatalytic process involves the direct amination of the prothis compound ketone to this compound. epa.govresearchgate.net The reaction is run at a high substrate concentration (200 g/L) with a low enzyme loading (6 g/L) in a solvent mixture containing 50% DMSO. mdpi.comresearchgate.net This process achieves a 92% yield and an enantiomeric excess greater than 99.95%, eliminating the need for a separate chiral purification step. mdpi.comresearchgate.net

Further research has focused on improving the biocatalytic process, including the development of multi-enzyme cascade systems. frontiersin.orgfrontiersin.org One such system uses a transaminase in conjunction with an esterase, aldehyde reductase, and formate (B1220265) dehydrogenase, allowing for the use of a cheaper amine donor like benzylamine. frontiersin.orgfrontiersin.org Immobilization of the transaminase enzyme on various supports has also been studied to enhance its stability and reusability, which is crucial for large-scale, continuous manufacturing. mdpi.comdovepress.com

Chemical Resolution Techniques

Prior to the widespread adoption of asymmetric synthesis, chemical resolution of racemates was a common strategy for obtaining enantiomerically pure compounds. While the primary manufacturing routes for this compound have focused on asymmetric catalysis, chemical resolution methods have been developed as alternative approaches. rsc.orgrsc.org

This approach avoids the use of expensive and toxic heavy metal catalysts, which can simplify the purification process and reduce costs. rsc.orgrsc.org However, a major drawback of chemical resolution is that the maximum theoretical yield for the desired enantiomer is only 50%, with the other half being the unwanted enantiomer, which is often discarded, leading to poor atom economy.

Development of Sustainable and Economical Production Strategies

The evolution of this compound synthesis is a prime example of the successful implementation of green and sustainable chemistry principles in pharmaceutical manufacturing. sci-hub.seresearchgate.netnih.gov The overarching goal has been to develop processes that are not only economically viable but also minimize environmental impact.

The shift from the first to the second-generation synthesis marked a significant reduction in waste, from approximately 250 kg of waste per kilogram of this compound to just 50 kg. mdpi.com This was achieved by shortening the synthetic route from eight to three steps and eliminating aqueous waste streams. epa.govresearchgate.netnih.gov The second-generation process, while a major improvement, still relied on a high-pressure hydrogenation step and a precious metal catalyst. epa.gov

The biocatalytic third-generation process further enhanced the sustainability profile. epa.govresearchgate.net Key benefits of this enzymatic route include:

Elimination of Heavy Metals: The replacement of the rhodium catalyst removes concerns about metal contamination in the final product and eliminates a significant waste stream. epa.govresearchgate.net

Reduced Waste: The biocatalytic process generates 19% less waste compared to the second-generation route. epa.govresearchgate.net

Milder Reaction Conditions: The enzymatic reaction runs at lower temperatures and pressures, leading to energy savings and eliminating the need for specialized high-pressure equipment. epa.govresearchgate.net

Researchers continue to explore even more sustainable and economical strategies, such as developing continuous manufacturing processes. acs.org Continuous flow systems, coupled with immobilized enzymes, offer the potential for higher efficiency, consistent product quality, and further reductions in waste and cost. mdpi.com The integration of in-situ product recovery techniques, like membrane extraction, is also being investigated to improve reaction yields and simplify downstream processing. uhasselt.be

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for evaluating Sitagliptin's cardiovascular safety in randomized controlled trials (RCTs)?

  • Methodological Answer : Non-inferiority trials with large sample sizes (e.g., >14,000 participants) are essential, using composite endpoints like cardiovascular death, myocardial infarction, stroke, or unstable angina hospitalization. Key parameters include:

  • Non-inferiority margin : A relative risk threshold (e.g., ≤1.3) .
  • Glycemic control monitoring : Track HbA1c differences (e.g., -0.29% vs. placebo) to isolate cardiovascular effects from glucose-lowering benefits .
  • Longitudinal follow-up : Median 3-year follow-up ensures detection of delayed cardiovascular outcomes .

Q. How do researchers address conflicting results between preclinical models and clinical trial data for this compound's efficacy?

  • Methodological Answer : Validate predictive models using standardized tools like the ISPOR-AMCP-NPC questionnaire to identify discrepancies in assumptions (e.g., QALY rankings or cardiovascular risk projections). For example:

  • Model comparison : CDC/RTI and ARCHeS models showed divergent QALY rankings for this compound vs. exenatide due to differing data inputs and discount rates .
  • Sensitivity analysis : Test model robustness by varying parameters like cardiovascular event incidence (49.8% vs. 44.7% across models) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in cardiovascular risk predictions between observational studies and RCTs for this compound?

  • Methodological Answer : Apply the UKPDS Risk Engine in real-world observational studies to standardize risk estimation. Key steps include:

  • Covariate adjustment : Use ANCOVA to control for baseline differences (e.g., HbA1c, age) .
  • Long-term risk evolution : Track risk reductions over ≥48 months, with statistical validation via t-tests (e.g., p<0.0001 for gender differences) .
  • Log-transformation : Normalize skewed risk factor distributions (e.g., log10 transformation of UKPDS risk scores) .

Q. What statistical approaches are optimal for analyzing this compound's heterogeneous effects in subpopulations (e.g., T1D with nephropathy)?

  • Methodological Answer : Stratify analyses using parametric/non-parametric tests based on data distribution:

  • Normality testing : Kolmogorov-Smirnov test to determine appropriate statistical methods (e.g., paired t-tests vs. Wilcoxon signed-rank tests) .
  • Covariate-adjusted models : Use ANCOVA to isolate treatment effects from confounders like baseline HbA1c .

Q. How should researchers design studies to assess this compound's pancreatic safety profile given contradictory preclinical signals?

  • Methodological Answer : Pooled safety analyses from phase 2B/3 trials with standardized adverse event (AE) reporting:

  • AE harmonization : Compare pancreatitis and pancreatic cancer rates using Fisher’s exact test (e.g., p=0.07 for pancreatitis) .
  • Post-hoc adjustments : Control for exposure duration and concomitant medications (e.g., metformin or sulfonylureas) .

Data Analysis & Interpretation

Q. What methods resolve contradictions in this compound's cost-effectiveness across health economic models?

  • Methodological Answer : Conduct cross-model validation using domain-specific questionnaires (e.g., ISPOR-AMCP-NPC) to identify methodological divergences:

  • Parameter alignment : Compare discount rates (e.g., 3% vs. 5%) and time horizons (e.g., 15-year projections) .
  • Scenario testing : Rank-order therapies under varying assumptions (e.g., QALY differences between this compound and glyburide) .

Q. How can meta-analyses address heterogeneity in this compound's glycemic outcomes across trials?

  • Methodological Answer : Use random-effects models to account for variability in study populations and designs:

  • Subgroup analysis : Stratify by diabetes duration, baseline HbA1c, or comedications (e.g., metformin vs. sulfonylureas) .
  • Publication bias assessment : Funnel plots and Egger’s regression to detect selective reporting .

Research Ethics & Reporting

Q. What guidelines ensure reproducibility of this compound pharmacokinetic studies?

  • Methodological Answer : Adhere to journal-specific protocols for experimental reporting:

  • Detailed synthesis : Provide full characterization data for reference standards (e.g., Oxo this compound’s regulatory-compliant profiles) .
  • Data transparency : Deposit raw datasets in repositories like Dryad or Figshare, with metadata on analytical conditions .

Q. How should researchers frame hypotheses to avoid commercial bias in this compound studies?

  • Methodological Answer : Formulate PICOT-structured questions emphasizing mechanistic or comparative outcomes:

  • PICOT framework : Define Population (e.g., T2D with CVD), Intervention (this compound 100 mg/day), Comparator (placebo/active control), Outcome (HbA1c reduction), Time (3-year follow-up) .
  • Conflict disclosure : Explicitly state funding sources (e.g., industry vs. independent grants) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sitagliptin
Reactant of Route 2
Reactant of Route 2
Sitagliptin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.